3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide
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Overview
Description
SMDC818909 is a potent and selective p97 inhibitor. The IC50 value of SMDC818909 decreased with increasing ATP concentration (26.0 ± 0.9, 11.5 ± 0.9, and 4.9 ± 0.9 μM at 5, 20, and 100 μM ATP, respectively), indicating that it behaved primarily uncompetitively with the ATP substrate. SMDC818909 represents a novel uncompetitive inhibitor with excellent physical and pharmaceutical properties that can be used as a starting point for drug discovery efforts.
Scientific Research Applications
Antimicrobial Activities
- Indole Derivatives Synthesis : Novel indole derivatives, including compounds similar to 3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide, have been synthesized and shown significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
- Antimicrobial and Leuconostoc Growth Inhibition : Compounds structurally related to this compound displayed pronounced antimicrobial activities and inhibited the growth of Leuconostoc mesenteroides, a significant bacterium in food fermentation (El-Wahab et al., 2006).
Anticancer Properties
- Cytotoxicity Against Cancer Cells : Some pyrazole derivatives, which share structural similarities with this compound, exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
- Microwave-Assisted Synthesis : Microwave irradiation method has been used for the synthesis of indole derivatives, demonstrating advantages like reduced reaction times and improved yields over conventional methods (Anekal & Biradar, 2012).
- Structural Analysis Through Spectroscopy : The structural characterization of similar pyrazine derivatives has been confirmed through analytical and spectroscopic analysis, including NMR and mass spectrometry (Gulraiz Ahmad et al., 2021).
Properties
CAS No. |
1147823-21-9 |
---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.292 |
IUPAC Name |
3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c1-8-6-9-7-10(2-3-11(9)18-8)19-14(20)12-13(15)17-5-4-16-12/h2-7,18H,1H3,(H2,15,17)(H,19,20) |
InChI Key |
PJTNJJWGQNSQDQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CN=C1N)NC2=CC3=C(NC(C)=C3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMDC818909; SMDC 818909; SMDC-818909. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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